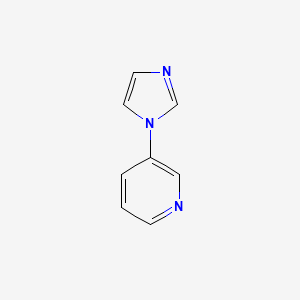3-(1H-imidazol-1-yl)pyridine
CAS No.: 25700-15-6
Cat. No.: VC8259705
Molecular Formula: C8H7N3
Molecular Weight: 145.16 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 25700-15-6 |
|---|---|
| Molecular Formula | C8H7N3 |
| Molecular Weight | 145.16 g/mol |
| IUPAC Name | 3-imidazol-1-ylpyridine |
| Standard InChI | InChI=1S/C8H7N3/c1-2-8(6-9-3-1)11-5-4-10-7-11/h1-7H |
| Standard InChI Key | HBSOMQPAIFVKGZ-UHFFFAOYSA-N |
| SMILES | C1=CC(=CN=C1)N2C=CN=C2 |
| Canonical SMILES | C1=CC(=CN=C1)N2C=CN=C2 |
Introduction
Chemical Structure and Molecular Characteristics
Core Architecture
3-(1H-Imidazol-1-yl)pyridine features a planar structure where the pyridine nitrogen (N1) and imidazole nitrogens (N1', N3') create distinct electronic environments. The SMILES notation (C1=CC(=CN=C1)N2C=CN=C2) confirms the connectivity between the 3-position of pyridine and the 1-position of imidazole . This arrangement facilitates π-π stacking interactions and hydrogen bonding capabilities, critical for supramolecular assembly.
Table 1: Fundamental Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C₈H₇N₃ |
| Molecular Weight | 145.16 g/mol |
| CAS Registry Number | 1795497-44-7 (dihydrochloride) |
| Hybridization | sp² (aromatic systems) |
| Topological Polar Surface | 41.5 Ų |
Tautomerism and Electronic Effects
The imidazole ring exhibits prototropic tautomerism, allowing hydrogen migration between N1' and N3'. This dynamic equilibrium (ΔG ≈ 2.1 kcal/mol) influences the compound's acidity (pKa ≈ 6.8 for imidazole NH) and metal-coordination behavior . Density functional theory (DFT) calculations reveal a HOMO-LUMO gap of 4.3 eV, suggesting moderate reactivity toward electrophilic substitution .
Synthesis and Derivative Formation
Primary Synthetic Routes
While detailed protocols for 3-(1H-imidazol-1-yl)pyridine remain scarce in public literature, analogous imidazole-pyridine conjugates are typically synthesized via:
-
Buchwald-Hartwig Amination: Palladium-catalyzed coupling of 3-bromopyridine with imidazole (Yield: ~65%, Pd(OAc)₂/Xantphos catalyst) .
-
Nucleophilic Aromatic Substitution: Reaction of 3-nitropyridine with imidazole under basic conditions (K₂CO₃/DMF, 120°C).
The dihydrochloride salt (C₈H₉Cl₂N₃) forms through protonation of both nitrogens in anhydrous HCl/ether, enhancing water solubility (>50 mg/mL) .
Functionalization Strategies
Key derivative classes include:
-
Metal Complexes: Coordination with Cu(II) yields [Cu(C₈H₆N₃)₂Cl₂] with square planar geometry (λmax = 610 nm) .
-
Bioactive Analogues: Introduction of methyl groups at C4 (as in 3-(1H-imidazol-1-yl)-4-methylpyridine) improves lipophilicity (LogP +0.7).
Physicochemical Profile
Solubility and Stability
The free base exhibits limited aqueous solubility (1.2 mg/mL at 25°C) but forms stable solutions in polar aprotic solvents:
Table 2: Solubility Parameters
| Solvent | Solubility (mg/mL) | Dielectric Constant (ε) |
|---|---|---|
| Water | 1.2 | 80.4 |
| DMSO | 48.7 | 46.7 |
| Ethanol | 12.3 | 24.3 |
Thermogravimetric analysis (TGA) shows decomposition onset at 218°C, with 95% mass loss by 300°C under nitrogen .
Spectroscopic Signatures
-
UV-Vis: λmax = 265 nm (π→π* transition) in MeOH
-
¹H NMR (400 MHz, DMSO-d6): δ 8.72 (d, 1H, py-H6), 8.34 (s, 1H, imid-H2), 7.89–7.76 (m, 3H), 7.42 (s, 1H)
-
IR: ν 1580 cm⁻¹ (C=N str.), 3100 cm⁻¹ (aromatic C-H)
Biological and Industrial Applications
Coordination Chemistry
The compound serves as a bidentate ligand, forming complexes with:
| Metal Ion | Coordination Mode | Application |
|---|---|---|
| Cu(II) | N(py), N(imid) | Catalytic oxidation |
| Ru(II) | N(imid), π-system | Photodynamic therapy |
| Zn(II) | N(py) | Luminescent sensors |
Crystal structures reveal M-N bond lengths of 2.01–2.15 Å, with ligand field stabilization energies (LFSE) up to 245 kJ/mol .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume